ICG-001

Descripción general

Descripción

ICG-001 is a small molecule inhibitor that specifically targets the interaction between cyclic adenosine monophosphate response element-binding protein and β-catenin. This compound is known for its ability to antagonize Wnt/β-catenin/TCF-mediated transcription, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Aplicaciones Científicas De Investigación

ICG-001 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.

Biology: Employed in research to investigate the molecular mechanisms underlying cell proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its ability to inhibit Wnt/β-catenin signaling. .

Mecanismo De Acción

ICG-001 exerts its effects by specifically binding to cyclic adenosine monophosphate response element-binding protein, thereby disrupting its interaction with β-catenin. This inhibition prevents the formation of the β-catenin/cyclic adenosine monophosphate response element-binding protein complex, which is essential for the transcription of Wnt target genes. As a result, this compound effectively inhibits Wnt/β-catenin-mediated transcription, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Análisis Bioquímico

Biochemical Properties

ICG-001 interacts with several key biomolecules, most notably the CREB-binding protein (CBP). By binding to CBP, this compound disrupts its interaction with β-catenin, thereby inhibiting CBP’s function as a co-activator of Wnt/β-catenin-mediated transcription . This interaction is highly specific, allowing this compound to selectively induce apoptosis in transformed cells while sparing normal cells . Additionally, this compound has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis, further highlighting its role in biochemical reactions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly gastric and colorectal cancer cells, this compound induces cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation . It also promotes apoptosis and decreases chemoresistance in cancer stem cell-like populations . Furthermore, this compound influences cell signaling pathways by inhibiting the Wnt/β-catenin pathway, which is crucial for maintaining the stemness and metastatic potential of cancer cells . These effects collectively contribute to the compound’s potential as an anti-cancer therapeutic.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CBP, which prevents CBP from interacting with β-catenin . This disruption inhibits the transcriptional activity of β-catenin/TCF-mediated genes, leading to decreased expression of target genes involved in cell proliferation and survival . Additionally, this compound has been shown to modulate the interaction of β-catenin with other proteins, such as P300 and E-cadherin, further influencing cellular processes . These molecular interactions underscore the compound’s ability to selectively target cancer cells while minimizing effects on normal cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with a half-life that allows for sustained activity in vitro and in vivo . Over time, this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells, with long-term studies indicating its potential for reducing tumor growth and metastasis . Additionally, the compound’s stability and sustained activity make it a promising candidate for further preclinical and clinical investigations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects. In various animal models, this compound has demonstrated a dose-dependent reduction in tumor size and metastasis, further supporting its potential as a cancer therapeutic .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CBP and β-catenin . By inhibiting the Wnt/β-catenin signaling pathway, this compound affects the expression of genes involved in metabolic processes, including those regulating cell cycle progression and apoptosis . Additionally, this compound has been shown to influence metabolic flux and metabolite levels in cancer cells, further contributing to its anti-cancer effects . These interactions underscore the compound’s role in modulating cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to bind to CBP and disrupt its interaction with β-catenin plays a crucial role in its localization and accumulation within cells . Additionally, this compound’s distribution is influenced by its chemical properties, including its solubility and stability . These factors collectively determine the compound’s effectiveness in targeting cancer cells and achieving therapeutic outcomes.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with CBP and β-catenin . The compound is known to localize within the nucleus, where it disrupts the transcriptional activity of β-catenin/TCF-mediated genes . Additionally, this compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These factors contribute to the compound’s ability to selectively target cancer cells and modulate their activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ICG-001 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized using advanced organic chemistry techniques, including multi-step reactions and purification processes .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and stringent quality control measures to maintain consistency and reproducibility. The compound is typically produced in a powdered form and can be dissolved in solvents like dimethyl sulfoxide for further use .

Análisis De Reacciones Químicas

Types of Reactions: ICG-001 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can lead to the formation of reduced analogs with different properties .

Comparación Con Compuestos Similares

ICG-001 is unique in its ability to selectively inhibit the interaction between cyclic adenosine monophosphate response element-binding protein and β-catenin without affecting the interaction between β-catenin and p300. This selectivity distinguishes it from other compounds that target the Wnt/β-catenin pathway.

Similar Compounds:

This compound’s specificity for cyclic adenosine monophosphate response element-binding protein makes it a valuable tool for studying the Wnt/β-catenin pathway and developing targeted therapies.

Propiedades

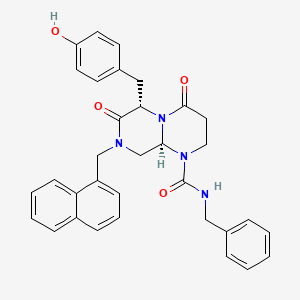

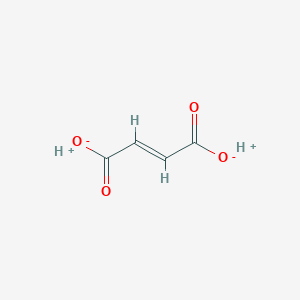

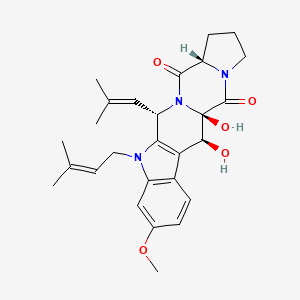

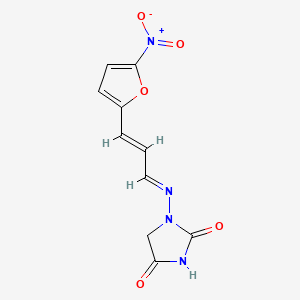

IUPAC Name |

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWTUOLCGKIECB-XZWHSSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of ICG-001?

A1: this compound specifically targets the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP). [, ]

Q2: How does this compound exert its effects on the Wnt/β-catenin signaling pathway?

A2: this compound acts as a selective antagonist of the interaction between β-catenin and CBP. [, ] By binding to CBP, this compound disrupts the formation of the β-catenin/CBP transcriptional complex, thereby inhibiting the transcription of Wnt/β-catenin target genes. []

Q3: Does this compound affect p300, a close homolog of CBP?

A3: No, this compound demonstrates high specificity for CBP and does not bind to p300, despite their structural similarities. [, ] This selective binding profile is crucial for its unique mechanism of action.

Q4: What are the downstream consequences of this compound-mediated inhibition of the β-catenin/CBP interaction?

A4: this compound effectively downregulates the expression of several Wnt/β-catenin target genes, including c-Myc, cyclin D1, and survivin. [, , ] This downregulation leads to a variety of cellular responses, depending on the cell type and context.

Q5: Does this compound solely exert its effects through Wnt/β-catenin pathway inhibition?

A5: While this compound is best known for inhibiting the Wnt/β-catenin pathway, research suggests it can influence cellular processes independent of this pathway. For instance, this compound demonstrated efficacy in pediatric glioma cells with minimal canonical Wnt activity. Transcriptomic analysis revealed its impact on genes involved in cellular metabolism, biosynthesis, and cell cycle progression in these cells. []

Q6: What are the in vitro effects of this compound on cancer cells?

A6: this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those derived from colorectal cancer, [, , , , ] multiple myeloma, [, ] acute lymphoblastic leukemia, [, ] head and neck squamous cell carcinoma, [, ] pancreatic cancer, [, ] uveal melanoma, [] and others. These effects have been demonstrated through a variety of assays, including MTT, WST-1, clonogenic assays, and Annexin V staining.

Q7: How does this compound impact cancer stem cells (CSCs)?

A7: this compound exhibits promising activity against CSCs, which are implicated in tumor recurrence and metastasis. Studies show that this compound effectively inhibits self-renewal, a hallmark of CSCs, in colorectal cancer models. [] This suggests potential for long-term tumor control and prevention of recurrence.

Q8: Has this compound shown efficacy in vivo?

A8: Yes, this compound exhibits significant anti-tumor activity in various in vivo models, including xenograft models of colorectal cancer, [, , ] multiple myeloma, [] acute lymphoblastic leukemia, [] pancreatic cancer, [, ] and uveal melanoma. [] These studies demonstrate its potential as a therapeutic agent in a preclinical setting.

Q9: Does this compound enhance the effects of existing therapies?

A9: Research suggests that this compound can synergize with existing cancer therapies. It enhanced the efficacy of cetuximab in head and neck squamous cell carcinoma, [] potentiated gemcitabine's effects in pancreatic cancer, [] and sensitized multiple myeloma cells to bortezomib. [, ] This synergistic potential makes this compound an attractive candidate for combination therapies.

Q10: Are there any ongoing clinical trials investigating this compound?

A10: While specific details about ongoing clinical trials are not provided in the research, it is mentioned that this compound is currently being investigated in clinical trials for metastatic colon cancer. []

Q11: What is the molecular formula and weight of this compound?

A11: The provided research does not explicitly mention the molecular formula and weight of this compound.

Q12: Are there any studies on how modifications to the this compound structure affect its activity?

A12: While specific SAR studies are not detailed in these papers, the research emphasizes the importance of this compound's specific binding to CBP for its activity. [, ] Any structural modification that disrupts this interaction would likely affect its potency and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

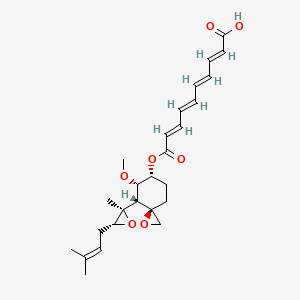

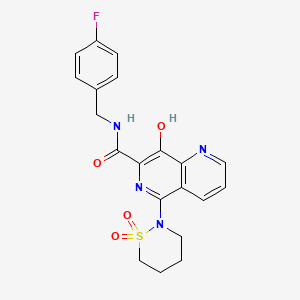

![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)

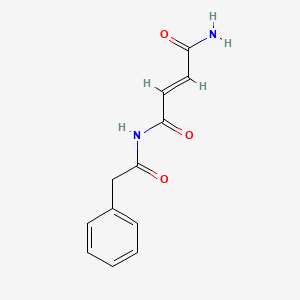

![(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B1674199.png)